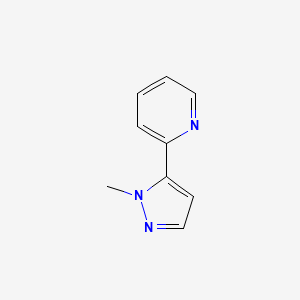

2-(1-methyl-1H-pyrazol-5-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-9(5-7-11-12)8-4-2-3-6-10-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAIICPQAWUHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584172 | |

| Record name | 2-(1-Methyl-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938066-21-8 | |

| Record name | 2-(1-Methyl-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 1 Methyl 1h Pyrazol 5 Yl Pyridine

Cyclization Reactions for Pyrazole (B372694) Ring Formation

The synthesis of the pyrazole ring is a cornerstone of many routes to pyrazole-containing compounds. A predominant method is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov This classical approach, often referred to as the Knorr pyrazole synthesis, provides a reliable pathway to the pyrazole core. nih.gov

The general mechanism involves the reaction of a hydrazine, in this case, a substituted hydrazine like methylhydrazine, with a compound containing two electrophilic centers separated by a carbon atom. The reaction between an α,β-ethylenic ketone and a hydrazine derivative, for example, leads to the formation of a pyrazoline intermediate, which can then be oxidized to yield the aromatic pyrazole ring. nih.gov Variations of this method include the use of α-oxoketene O,N-acetals which react with hydrazines under specific conditions, such as using montmorillonite (B579905) K-10 clay as a catalyst, to form aminopyrazoles. nih.gov Another approach involves the reaction of acetylenic ketones with hydrazines, which can sometimes lead to a mixture of regioisomers depending on the substitution pattern. nih.gov

For the synthesis of the specific 1-methyl-1H-pyrazol-5-yl moiety, a 1,3-dielectrophile would be reacted with methylhydrazine. The regioselectivity of the cyclization is a critical factor, as the unsymmetrical nature of methylhydrazine can lead to the formation of two different isomers. The reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound heavily influence the final product distribution. mdpi.com

Nucleophilic Substitution and Coupling Reactions for Pyridine (B92270) and Pyrazole Integration

When both heterocyclic rings are prepared separately, their integration is typically achieved through cross-coupling or nucleophilic substitution reactions. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. slideshare.netyoutube.com This reactivity can be exploited to attach a pyrazole moiety.

A common strategy involves using a pyridine derivative with a good leaving group (e.g., a halogen) at the 2-position. The pyrazole ring, acting as a nucleophile via its pyrazole anion generated by a base, can then displace the leaving group in a nucleophilic aromatic substitution (SNAr) reaction. mdpi.comquimicaorganica.org The presence of electron-withdrawing groups on the pyridine ring can further activate it towards nucleophilic attack. youtube.com

Table 1: Nucleophilic Substitution on Pyridine

| Reactant 1 | Reactant 2 | Position of Attack | Key Conditions | Product Type |

|---|---|---|---|---|

| Pyridine | Strong Nucleophile (e.g., NaNH₂) | C-2 or C-4 | High Temperature (e.g., 100°C) | Aminopyridine (Chichibabin reaction) slideshare.net |

Modern synthetic chemistry also heavily relies on metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form C-C bonds between aromatic rings. mdpi.com For instance, a 2-halopyridine can be coupled with a pyrazoleboronic acid or ester (in a Suzuki reaction) to forge the direct bond between the two rings. mdpi.com This method offers high efficiency and functional group tolerance. mdpi.com

Specific Precursor-Based Synthesis Routes

A specific synthetic route has been reported involving the condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde. proquest.comresearchgate.netsemanticscholar.org This reaction, conducted at ambient temperature in methanol (B129727) with magnesium sulfate (B86663) as a drying agent, yields the corresponding N-pyrazolyl imine, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, in good yield. proquest.comresearchgate.net This imine serves as a valuable intermediate for further transformations. proquest.comsemanticscholar.org While this specific reaction creates a C=N linker rather than the direct C-C bond of the title compound, it demonstrates a key synthetic strategy starting from readily available pyrazole and pyridine precursors.

A related one-pot, two-step synthesis involves a solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an aldehyde, followed by reduction with sodium borohydride (B1222165) to form the N-heterocyclic amine. mdpi.comresearchgate.net This highlights the utility of the aminopyrazole precursor in building more complex structures.

Table 2: Synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

| Pyrazole Precursor | Aldehyde Precursor | Solvent | Reagent | Temperature | Yield | Reference |

|---|

The synthesis of more complex pyrazolopyridine derivatives often requires multi-step reaction sequences. nih.govmdpi.com A representative strategy involves the initial construction of a functionalized pyrazole core, which is then elaborated to form the pyridine ring. For example, a starting material like 1-phenyl-1H-pyrazol-3-ol can be taken through a multi-step route to produce 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. nih.gov This aldehyde can then be reduced to the corresponding alcohol, which serves as a versatile intermediate for further reactions, including the construction of fused pyridine rings. nih.gov These multi-step approaches allow for the precise installation of various substituents and the creation of structurally diverse and complex molecular architectures.

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing the construction of complex molecules from simple starting materials in a single step. thieme-connect.delongdom.orgchemmethod.com Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]pyridine derivatives. thieme-connect.delongdom.org

A notable example is the catalyst-free, one-pot synthesis that uses a simple aldehyde, 3-oxopropanenitrile, and a 1H-pyrazol-5-amine as starting materials. thieme-connect.de This approach rapidly generates structurally diverse pyrazolo[3,4-b]pyridines. Another MCR involves the condensation of an aldehyde, hydrazine hydrate, ethyl acetoacetate, and an ammonia (B1221849) source (like urea (B33335) or ammonium (B1175870) acetate) to produce tetrahydro-dipyrazolopyridines. chemmethod.com These methods are valued for their operational simplicity, atom economy, and ability to reduce waste and the number of synthetic steps. longdom.orgchemmethod.com

Table 3: Examples of Multi-component Reactions for Pyrazolopyridine Systems

| Components | Resulting Scaffold | Key Features | Reference |

|---|---|---|---|

| Aldehyde, 3-oxopropanenitrile, 1H-pyrazol-5-amine | 1H-Pyrazolo[3,4-b]pyridine | Catalyst-free, one-pot | thieme-connect.de |

| Aldehyde, Hydrazine Hydrate, Ethyl Acetoacetate, Urea | Tetrahydro-dipyrazolopyridine | Pseudo-six-component reaction | chemmethod.com |

The [3+2] dipolar cycloaddition is a fundamental reaction for constructing five-membered heterocyclic rings, including pyrazoles. nih.govbeilstein-journals.orgnih.gov This methodology can be effectively applied to the synthesis of fused pyrazolopyridine systems, such as pyrazolo[1,5-a]pyridines. mdpi.com

In this approach, a pyridinium-N-imine, which acts as a 1,3-dipole, reacts with an alkyne (the dipolarophile). mdpi.com The reaction proceeds via a cycloaddition mechanism to form the fused bicyclic system. Subsequent oxidation often occurs to yield the aromatic pyrazolo[1,5-a]pyridine (B1195680) core. mdpi.com The choice of substituents on both the pyridinium (B92312) ylide and the alkyne allows for the synthesis of a wide range of derivatives. This method is particularly powerful for creating the pyrazolo[1,5-a]pyridine isomer, where the pyrazole and pyridine rings are fused.

N-Alkylation of Pyrazole Ring for Derivatives

The N-alkylation of the pyrazole ring is a fundamental step in the synthesis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine and its derivatives. This process involves the introduction of an alkyl group onto one of the nitrogen atoms of the pyrazole ring.

One industrial approach to N-alkylation involves obtaining an N-non-substituted pyrazole derivative from inexpensive hydrazine, followed by an N-alkylation reaction. google.com A method for the N-alkylation of pyrazoles utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. semanticscholar.org This technique provides good yields for benzylic, phenethyl, and benzhydryl trichloroacetimidates. semanticscholar.org When unsymmetrical pyrazoles are used, a mixture of two regioisomers is typically formed, with the major product being determined by steric factors. semanticscholar.org This method offers an alternative to those requiring strong bases or high temperatures. semanticscholar.org

Catalytic approaches have also been developed to facilitate N-alkylation under milder conditions. For instance, crystalline aluminosilicates or crystalline aluminophosphates can be used as catalysts to produce N-alkylated pyrazoles with high yields, avoiding the formation of salt by-products. google.comgoogle.com

A catalyst-free Michael reaction has also been reported for the N1-alkylation of 1H-pyrazoles, achieving high yields (>90%) and excellent regioselectivity (N1/N2 > 99.9:1). researchgate.net This method is applicable to the synthesis of di-, tri-, and tetra-substituted pyrazoles bearing various functional groups. researchgate.net

Table 1: Comparison of N-Alkylation Methods for Pyrazole Derivatives

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Acid-Catalyzed Alkylation | Trichloroacetimidates, Brønsted acid | Good yields for various alkyl groups; avoids strong bases. | semanticscholar.org |

| Catalytic Alkylation | Crystalline aluminosilicate/aluminophosphate | High yields, mild conditions, no salt by-products. | google.comgoogle.com |

| Michael Addition | Catalyst-free | High yield and regioselectivity for N1-alkylation. | researchgate.net |

Regioselectivity and Stereochemical Control in Synthesis

Controlling regioselectivity is a critical challenge in the synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds. The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can lead to a mixture of two pyrazole regioisomers. conicet.gov.ar

Research has shown that the choice of solvent can dramatically influence the regioselectivity of pyrazole formation. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been found to significantly increase regioselectivity, in some cases leading to the formation of a single regioisomer. conicet.gov.ar For example, the reaction between 1,3-diketones and methylhydrazine in HFIP as a solvent yields 5-substituted pyrazole derivatives almost exclusively. conicet.gov.ar

The stereochemical outcome of reactions involving pyrazoles can also be controlled. For instance, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be switched between (E) and (Z) isomers. nih.gov Reactions conducted without a silver carbonate catalyst tend to produce the thermodynamically stable (E)-N-carbonylvinylated pyrazoles, while the addition of silver carbonate favors the formation of the (Z)-isomers. nih.gov In the case of asymmetrically substituted pyrazoles, these reactions exhibit not only excellent stereoselectivity but also good regioselectivity. nih.gov

Table 2: Factors Influencing Regio- and Stereoselectivity

| Factor | Influence | Example | Reference |

|---|---|---|---|

| Solvent | Affects regioselectivity in pyrazole formation from 1,3-diketones. | Use of HFIP leads to high regioselectivity for 5-substituted pyrazoles. | conicet.gov.ar |

| Catalyst | Can switch stereochemical outcome in Michael additions. | Ag₂CO₃ promotes the formation of (Z)-N-carbonylvinylated pyrazoles. | nih.gov |

| Substituents | Steric effects of substituents on the pyrazole ring can direct regioselectivity. | Steric hindrance can favor the formation of one regioisomer over another. | semanticscholar.org |

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the synthesis of pyrazole-containing compounds, enabling efficient and selective bond formations. Pyrazole derivatives and their metal complexes have emerged as effective catalysts in various carbon-carbon coupling reactions. researchgate.net

Copper-catalyzed oxidative coupling

Copper-catalyzed oxidative coupling represents a valuable transformation for the synthesis of nitrogen-containing heterocycles. These reactions often proceed through an "oxidase"-type catalytic mechanism involving two redox half-reactions: the aerobic oxidation of a Cu(I) catalyst and the subsequent Cu(II)-promoted N-N or C-N coupling. rsc.org

One notable application is the copper-mediated synthesis of pyrazolo[1,5-a]pyridines through the oxidative linkage of C-C and N-N bonds, which can be achieved under mild conditions. researchgate.net This method is applicable to a variety of pyridyl esters and benzonitriles. researchgate.net Furthermore, a visible-light-promoted, copper-catalyzed aerobic oxidative C-N coupling between 2-aminopyridine (B139424) and terminal alkynes has been developed, allowing for the direct synthesis of biologically important pyridyl amides at room temperature without the need for external bases or oxidants. rsc.org

The mechanism of these copper-catalyzed aerobic oxidative N-N coupling reactions often involves the turnover-limiting oxidation of Cu(I) by molecular oxygen, a step that can be inhibited by the N-H substrate. rsc.org

Purification and Isolation Techniques

The purification and isolation of the target compound are critical final steps in its synthesis to ensure high purity.

Flash Chromatography

Flash chromatography is a commonly employed technique for the purification of this compound and its precursors. This rapid form of column chromatography utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents. rsc.orgnih.govamazonaws.com

In the synthesis of various pyrazole derivatives, flash chromatography on silica gel is frequently used. rsc.orgnih.gov The choice of eluent is crucial for effective separation. For instance, mixtures of petroleum ether (PE) and ethyl acetate (B1210297) (EA) in varying ratios, such as 5:1, are often used. rsc.org In some cases, to prevent the decomposition of sensitive compounds on the acidic silica gel, the silica is neutralized with a base like triethylamine (B128534) (Et₃N) before use. amazonaws.com Following chromatography, the solvent is typically removed under reduced pressure to afford the purified product. nih.gov

Coordination Chemistry of 2 1 Methyl 1h Pyrazol 5 Yl Pyridine and Its Derivatives

Metal Complexation Studies

Actinide(III) and Lanthanide(III) Complexation

The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a crucial yet challenging step in the nuclear fuel cycle, driven by the chemical similarity between these f-block elements. nih.gov Nitrogen-containing ligands are explored for this purpose due to their potential to exhibit selectivity.

Research into ligands structurally related to 2-(1-methyl-1H-pyrazol-5-yl)pyridine, such as 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine (dmpbipy), provides insight into this area. nih.gov Studies on dmpbipy were conducted to better understand the selectivity of established ligands like 2,6-ditriazinylpyridine (BTP) for An(III)/Ln(III) separations. nih.gov The complexation of dmpbipy with lanthanides was investigated using techniques like time-resolved laser fluorescence spectroscopy (TRLFS), which confirmed the formation of 1:1 metal-ligand complexes. nih.gov

In a study involving europium(III), the complexation with a related bis-pyrazolylpyridine ligand, 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP), was investigated in the presence of 2-bromohexanoic acid. nih.gov TRLFS studies on Eu(III) showed that in the absence of the C4-BPP ligand, the emission spectrum featured two main bands at 590.7 nm and 618.1 nm. nih.gov The formation of ternary complexes, identified as [Eu(C4-BPP)₂(2-bromohexanoate)ₘ]⁽³⁻ᵐ⁾⁺, was observed to have a fluorescence lifetime of 1473 ± 74 µs, indicating that solvent molecules were excluded from the inner coordination sphere. nih.gov This work highlights that such pyrazole-containing pyridine (B92270) ligands can lead to efficient separation, achieving a separation factor for Americium(III) over Europium(III) of approximately 200. nih.gov

Solvothermal reactions of 3-(2-pyridyl)pyrazole (2-PyPzH) with various anhydrous lanthanide trichlorides have also been shown to produce a family of coordination polymers and complexes with diverse structures and photoluminescent properties. mdpi.com

Palladium(II) Complexes of Pyrazole-Containing Schiff Base Ligands

Palladium(II) complexes are of significant interest, partly due to their potential applications in catalysis and medicine. The coordination chemistry of palladium(II) with Schiff base ligands derived from pyrazoles has been a subject of study. hu.edu.jonih.gov

In one study, new Schiff base ligands were synthesized by reacting 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole with various substituted benzaldehydes. nih.gov These ligands were then reacted with [PdCl₂(NCPh)₂] to form trans-palladium(II) complexes with the general formula trans-[PdCl₂(L)₂]. nih.gov The formation of these complexes was confirmed by various analytical techniques, and elemental analysis indicated a 1:2 metal-to-ligand ratio. hu.edu.jo

Another research avenue involves the synthesis of palladium(II) complexes with Schiff bases derived from salicylaldehyde (B1680747) and different diamines, which are then complexed with palladium(II) salts. yu.edu.jo Similarly, complexes have been prepared using a Schiff base ligand derived from (E)-4-((2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which acts as a bidentate ligand with Pd(II) ions, forming complexes with a square-planar geometry. ajchem-a.com These studies collectively demonstrate the versatility of pyrazole-containing ligands in forming stable and structurally diverse complexes with palladium(II).

Structural Characterization of Metal Complexes

The precise determination of the structure and properties of metal complexes is fundamental to understanding their chemical behavior and potential applications. A suite of analytical methods is employed for the comprehensive characterization of complexes involving this compound and its derivatives.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. For metal complexes of pyrazole-pyridine type ligands, this technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For instance, the structure of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, a derivative, was confirmed by single crystal X-ray diffraction. nih.gov Similarly, the structures of osmium and ruthenium complexes with 3-trifluoromethyl-5-(2-pyridyl)pyrazole revealed octahedral coordination geometries. ntu.edu.tw In the case of iron(II) complexes with 4-(alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine derivatives, single-crystal-to-single-crystal transformations upon desolvation were studied, allowing for a direct correlation between molecular structure and spin-crossover properties. acs.org

The crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine shows a dihedral angle between the two pyrazolyl rings of 67.9 (1)°. nih.gov The analysis of various Cd(II), Cu(II), and Fe(II) complexes with ligands like N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide has revealed how the coordination sphere is completed by anions or solvent molecules, leading to supramolecular architectures through hydrogen bonding. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₁₇N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5776 (8) |

| b (Å) | 16.531 (1) |

| c (Å) | 7.9421 (5) |

| β (°) | 97.759 (1) |

| Volume (ų) | 1636.21 (18) |

| Z | 4 |

| R-factor [I > 2σ(I)] | 0.037 |

Spectroscopic Methods (e.g., IR, UV-Vis, NMR)

Spectroscopic techniques are crucial for characterizing these complexes, especially in solution or when single crystals are unavailable.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. In the study of palladium(II) complexes with pyrazole-based Schiff base ligands, the appearance of a strong band in the 1614–1622 cm⁻¹ region, assigned to the C=N imine group, and the absence of a carbonyl band confirmed the formation of the Schiff base. hu.edu.jo An insignificant shift in the imine bond frequency upon complexation indicated coordination with palladium. hu.edu.jo

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. For Ag(I) complexes with pyrazole-pyridine ligands in an ethanol-water mixture, free ligands showed absorption maxima around 250 nm and 280 nm. mocedes.org The complexation and stability constants were determined by monitoring changes in these absorption bands. mocedes.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of diamagnetic complexes in solution. For pyrazole-based Schiff base ligands, ¹H NMR spectra showed a singlet for the imine proton (HC=N) between δ 8.30 and 8.50 ppm. hu.edu.jo In the corresponding palladium(II) complexes, shifts in these signals provide evidence of complexation. hu.edu.joresearchgate.net

| Technique | Ligand | Pd(II) Complex |

|---|---|---|

| IR (ν(C=N), cm⁻¹) | 1614–1622 | Insignificant shift |

| ¹H NMR (δ imine H, ppm) | 8.30–8.50 | Shift upon complexation |

| ¹³C NMR (δ imine C, ppm) | ~142 | Shift to ~143.8 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a newly synthesized compound. It measures the mass percentages of carbon, hydrogen, nitrogen, and other elements. For palladium(II) complexes of pyrazole-containing Schiff bases, elemental analysis was crucial in confirming the 1:2 metal-to-ligand stoichiometry in the final products. hu.edu.jonih.gov This data, combined with spectroscopic and crystallographic results, provides a complete picture of the complex's composition. yu.edu.jo

Magnetic Susceptibility and Molar Conductivity Measurements

Magnetic Susceptibility: This measurement determines the magnetic properties of a complex, which is particularly important for complexes with paramagnetic metal centers like cobalt(II) or copper(II). For cobalt(II) coordination polymers with pyridine-derivative ligands, magnetic studies revealed large magnetic anisotropy. rsc.org In another study, the temperature dependence of the magnetic susceptibility for TiCl₂(pyrazine)₂ showed temperature-independent Pauli paramagnetism, consistent with a metallic state. nih.gov Conversely, VCl₂(pyrazine)₂ exhibited behavior indicative of significant antiferromagnetic interactions. nih.gov These measurements are essential for understanding the electronic structure and magnetic interactions within the material. rsc.orgasianpubs.org

Molar Conductivity: Molar conductivity measurements in a suitable solvent are used to determine whether a complex is an electrolyte or non-electrolyte. For example, palladium(II) complexes synthesized with Schiff base ligands derived from (E)-4-((2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one were found to be non-electrolytes, suggesting that the anions are part of the coordination sphere rather than free counter-ions. ajchem-a.com Similarly, various transition metal complexes with a pyrazolinone ligand were also shown to be neutral in nature based on their low molar conductivity values in DMF solution. asianpubs.org

Functional Ligand-Structure-Property Relationships in Metal Complexes

The tridentate N-donor framework provided by ligands like 2,6-bis(pyrazol-1-yl)pyridine (bpp) is a foundational structure. nih.gov The geometry of the resulting metal complex, often a distorted octahedron, is directly influenced by the ligand's bite angle and the steric hindrance of its substituents. For instance, in zinc complexes with a 2,6-bis(pyrazol-3-yl)pyridine derivative, the Npz–Zn–Npz bond angles were found to be around 148.8°, a value not significantly affected by the presence of different halide ions (chloride vs. bromide). mdpi.com However, the Zn-N(pyrazolyl) bond lengths were slightly longer than the Zn-N(pyridine) bond lengths, a common trend in such complexes. mdpi.com

The planarity between the pyridine and pyrazole (B372694) rings is another critical structural parameter. In some derivatives, the rings are nearly coplanar, with dihedral angles as low as 2.2° and 4.6°, while in others, steric hindrance can force the pyrazolyl groups to be nearly perpendicular to the central pyridine ring. mdpi.comresearchgate.net These conformational differences have significant implications for the electronic properties of the complex. For example, platinum(II) complexes with bpp ligands have been shown to exhibit distinct metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and ligand-to-ligand charge transfer (LLCT) states, which are fundamental to their luminescent behavior. nih.gov

Furthermore, the electronic properties can be fine-tuned through ligand modification. Ruthenium(II) complexes of bpp, for instance, display quasi-reversible redox processes corresponding to the Ru³⁺/Ru²⁺ and Ru⁴⁺/Ru³⁺ couples, with MLCT bands observed in their electronic spectra. nih.gov The ability to systematically alter the ligand structure allows for the rational design of complexes with desired functions, from spin crossover (SCO) materials to luminescent probes and redox-active components for devices. nih.gov

Table 1: Selected Bond Parameters in Metal Complexes of Pyrazolyl-Pyridine Derivatives This table presents representative bond lengths and angles from crystal structures of metal complexes, illustrating the coordination environment around the metal center.

| Complex/Ligand Derivative | Metal Ion | M-N(pyridine) (Å) | M-N(pyrazole) (Å) | N(pz)-M-N(pz) Angle (°) | Reference |

|---|---|---|---|---|---|

| [Zn(bispzHpy)Cl₂] | Zn(II) | 2.095(2) | 2.2670(19) | 148.76(6) | mdpi.com |

| [Zn(bispzHpy)Br₂] | Zn(II) | 2.096(2) | 2.252(2) | 148.85(7) | mdpi.com |

| Ni(H₂O)₅(DMAP) | Ni(II) | - | - | - | mdpi.com |

Note: "bispzHpy" refers to 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine; "DMAP" is 4-dimethylaminopyridine; "IPhth" is Isophthalate; "Hdmpz" is 3,5-dimethylpyrazole. Dashes indicate data not applicable or not provided in the specified context.

Applications in Supramolecular Structures

The ability of pyrazolyl-pyridine ligands to engage in various non-covalent interactions makes them excellent building blocks for constructing complex supramolecular architectures. mdpi.comconicet.gov.ar These interactions, including hydrogen bonding, anion-π, π-π stacking, and C-H···π interactions, are fundamental in guiding the self-assembly of metal-ligand units into higher-order structures like 1D chains, 2D sheets, and 3D networks. mdpi.commdpi.comsciensage.info

The interplay of multiple non-covalent forces is crucial for the stability and dimensionality of the supramolecular structures. mdpi.comsciensage.info In some coordination compounds, π-π stacking interactions work in concert with hydrogen bonding to create layered assemblies. mdpi.comconicet.gov.ar The electron-deficient nature of the aromatic rings in these ligands can also facilitate anion-π interactions, which play a significant role in the recognition and binding of anions within the crystal lattice, further influencing the final structure. sciensage.info The result is often a fascinating and intricate network, where the properties of the bulk material are an emergent consequence of these directed intermolecular forces.

The choice of metal ion and, critically, the counter-anion, are powerful tools for controlling the supramolecular self-assembly of coordination complexes derived from pyrazolyl-pyridine ligands. mdpi.commdpi.com Counter-anions are not merely passive charge-balancing species; they actively participate in the construction of the crystal lattice through non-covalent interactions, profoundly influencing the final structural topology. mdpi.comunimi.it

The effect of the counter-anion is evident in how it can dictate the conformation of flexible ligands and the dimensionality of the resulting coordination polymer. unimi.it For instance, studies on zinc coordination polymers with flexible bis-pyrazolyl ligands have shown that changing the anion from iodide (I⁻) to thiocyanate (B1210189) (NCS⁻) can alter the ligand conformation and the Zn···Zn distances within the polymeric chain. unimi.it Similarly, in a series of silver(I) complexes, varying the anion among triflate (CF₃SO₃⁻), hexafluoroantimonate (SbF₆⁻), and hexafluorophosphate (B91526) (PF₆⁻) led to dramatically different supramolecular structures, including helical chains and complex 36-membered macrocycles. nih.gov

Table 2: Influence of Anions and Metal Ions on Supramolecular Architectures This table summarizes how different combinations of metal ions and counter-anions direct the formation of distinct supramolecular structures with pyrazole-based ligands.

| Ligand System | Metal Ion(s) | Counter-Anion(s) | Resulting Supramolecular Structure | Key Interactions | Reference |

|---|---|---|---|---|---|

| Diethyl 2,2'-(pyridine-2,6-diylbis(5-methyl-1H-pyrazole-3,1-diyl))diacetate | Zn(II) | BF₄⁻ | 3D hydrogen-bonded network | C–H···F hydrogen bonding | mdpi.com |

| Diethyl 2,2'-(pyridine-2,6-diylbis(5-methyl-1H-pyrazole-3,1-diyl))diacetate | Cd(II) | Cl⁻ | - | Coordinated anions | mdpi.com |

| 4-dimethylaminopyridine & Isophthalate | Ni(II) | IPhth²⁻ | Layered assembly | Anion–π, π–π, C–H∙∙∙π | mdpi.com |

| 3,5-dimethylpyrazole | Co(II) | Cl⁻ | Layered assembly with trimeric host cavities | Enclathration of chloride ions | mdpi.comconicet.gov.ar |

| Tris(pyrazolyl)methane derivative | Ag(I) | CF₃SO₃⁻ | Helical coordination polymer | C-H···O hydrogen bonds | nih.gov |

| Tris(pyrazolyl)methane derivative | Ag(I) | SbF₆⁻ | 36-member argentamacrocycle | Encapsulation of anion and solvent | nih.gov |

Advanced Spectroscopic Investigations and Photophysical Phenomena

Excited-State Proton Transfer (ESPT) in Pyrazolylpyridines

Excited-State Proton Transfer (ESPT) is a fundamental photochemical process where a proton is transferred from a donor to an acceptor moiety within a molecule or between molecules upon photoexcitation. In the class of pyrazolylpyridines, the presence of both a potentially acidic pyrazole (B372694) N-H proton and a basic pyridine (B92270) nitrogen atom within the same framework makes them ideal candidates for studying various ESPT mechanisms. However, it is crucial to note that in the specific case of 2-(1-methyl-1H-pyrazol-5-yl)pyridine, the pyrazole nitrogen is methylated. This substitution blocks the primary proton donor site, thereby inhibiting the intramolecular proton transfer processes described below. The following sections describe these phenomena as they occur in the parent, non-methylated compound, 2-(1H-pyrazol-5-yl)pyridine, to provide context for the broader class of molecules.

Excited-State Intramolecular Proton Transfer (ESIPT) involves the transfer of a proton between a donor and an acceptor group connected by an intramolecular hydrogen bond. For 2-(1H-pyrazol-5-yl)pyridine, this process can occur between the pyrazole N-H group and the pyridine nitrogen. Upon absorption of light, the molecule is promoted to an excited electronic state, which often increases the acidity of the proton donor (pyrazole N-H) and the basicity of the proton acceptor (pyridine nitrogen). This triggers a very fast transfer of the proton, leading to the formation of an excited-state tautomer. bohrium.comacs.org This tautomer has a different electronic and geometric structure and is responsible for a characteristic, large Stokes-shifted fluorescence band. acs.orgnih.gov The process is a key feature in many five-membered N-H···N hydrogen-bonded systems, although it often involves a significant energy barrier that can be fine-tuned by the molecular framework. bohrium.com The observation of dual fluorescence—one band from the initially excited state and one from the proton-transferred tautomer—is a hallmark of ESIPT. bohrium.com

In the presence of suitable partners, such as alcohols or other protic molecules, 2-(1H-pyrazol-5-yl)pyridine can engage in Excited-State Intermolecular Double-Proton Transfer (ESDPT). This process involves the concerted or sequential transfer of two protons through a hydrogen-bonded bridge. For instance, when complexed with an alcohol molecule, the pyrazole N-H proton can be transferred to the alcohol's oxygen, while the alcohol's O-H proton is simultaneously transferred to the pyridine nitrogen. Theoretical studies have shown that upon photoexcitation, the intermolecular hydrogen bonds in such complexes are significantly strengthened, facilitating the ESDPT reaction. nih.gov This cooperative transfer creates a tautomeric complex in the excited state, which then de-excites, often via fluorescence, before the protons transfer back in the ground state.

Solvent molecules, particularly protic solvents like alcohols, can actively participate in the proton transfer process, acting as a bridge or relay. nih.gov In the case of 2-(1H-pyrazol-5-yl)pyridine in an alcoholic solvent, a solvent molecule can form a hydrogen-bonded complex, enabling a double-proton transfer mechanism. nih.gov Time-dependent density functional theory (TDDFT) investigations on the 2-(1H-pyrazol-5-yl)pyridine-alcohol system reveal that photoexcitation leads to a rearrangement of electron density, which strengthens the intermolecular hydrogen bonds and provides the driving force for the proton transfer. nih.gov The analysis of infrared (IR) spectra, specifically the stretching vibrations of the N-H and O-H groups, provides theoretical evidence for this solvent-assisted ESDPT. nih.gov

Quantum Chemical Computations for Photophysical Properties

Quantum chemical computations, particularly Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TDDFT) for excited-state properties, are indispensable tools for understanding the photophysics of pyrazolylpyridines. nih.govnih.gov These calculations provide deep insights into molecular geometries, electronic structures, and the potential energy surfaces that govern photochemical reactions like ESPT.

For the 2-(1H-pyrazol-5-yl)pyridine-alcohol system, TDDFT calculations have demonstrated that upon excitation to the first singlet excited state (S₁), significant changes occur in the geometry and electron density, confirming that an ESDPT reaction happens. nih.gov The calculations show that the photoexcitation from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) results in an electronic density rearrangement that is a crucial factor for the proton transfer. nih.gov Furthermore, calculated absorption spectra often show good agreement with experimental results, validating the computational models used. nih.gov

| Computational Method | System | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| TDDFT | 2-(1H-pyrazol-5-yl)pyridine-propyl alcohol complex | Geometric Structures (S₀ vs S₁) | Significant changes in bond lengths and angles upon excitation, indicative of strengthened H-bonds. | nih.gov |

| TDDFT | 2-(1H-pyrazol-5-yl)pyridine-propyl alcohol complex | Frontier Molecular Orbitals (HOMO/LUMO) | Electron density rearrangement upon π → π* excitation facilitates ESDPT. | nih.gov |

| DFT (BLYP, PW91) | 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | HOMO-LUMO Energy Gap | Provides information on the electronic transition energies and chemical reactivity. | nih.gov |

| TDDFT | 2-(1H-pyrazol-5-yl)pyridine-propyl alcohol complex | IR Vibrational Frequencies (N-H, O-H stretch) | Shifts in vibrational frequencies between S₀ and S₁ states provide theoretical evidence of ESDPT. | nih.gov |

Time-Resolved UV/Vis Spectroscopic Methods

Time-resolved spectroscopy is a powerful experimental technique used to study dynamic processes that occur on extremely short timescales, such as femtoseconds to nanoseconds. wikipedia.orgrp-photonics.com In the context of pyrazolylpyridines, pump-probe transient absorption spectroscopy is particularly valuable. In this method, a short laser pulse (the "pump") excites the sample, and a second, delayed pulse (the "probe") monitors the changes in absorption as a function of time after excitation. wikipedia.orgyoutube.com

This technique allows for the direct observation of the formation and decay of transient species, such as the excited-state tautomers formed during ESIPT. For 5-(2-pyridyl)-1H-pyrazoles, dynamic studies using time-resolved methods have revealed single-exponential decay kinetics for the normal emission and corresponding rise and decay components for the tautomer emission, confirming the ESIPT mechanism. bohrium.com By measuring these kinetics, the rates of the proton transfer reaction can be determined. The time resolution of these experiments is limited by the laser pulse duration, enabling the study of ultrafast processes. rp-photonics.com

Dual Luminescence and Bimodal Irreversible Kinetic Coupling

Dual luminescence is a phenomenon where a molecule emits light from two different excited states, resulting in two distinct fluorescence bands. In the context of 2-(1H-pyrazol-5-yl)pyridine and its derivatives, dual emission is a direct consequence of ESIPT. bohrium.com

Normal Emission (F1 band): A higher-energy, shorter-wavelength fluorescence from the locally excited state (N*).

Tautomer Emission (F2 band): A lower-energy, longer-wavelength, Stokes-shifted fluorescence from the proton-transferred tautomer (T*).

The appearance of these two bands indicates that a significant energy barrier exists for the ESIPT reaction, allowing emission to occur from both the N* and T* states. bohrium.com The kinetics of these two emissions are coupled. Time-resolved studies on 5-(2-pyridyl)-1H-pyrazoles show that the decay of the F1 band is directly linked to the rise time of the F2 band. bohrium.com This relationship, where the decay of one species leads to the formation of another, is described as kinetic coupling. The process is often considered irreversible on the excited-state potential energy surface because the back-proton transfer is typically much slower than the de-excitation of the tautomer. This results in a bimodal emission spectrum that provides a clear spectroscopic signature for the underlying proton transfer dynamics. For this compound, the absence of the N-H proton donor means that this form of ESIPT-driven dual luminescence is not expected; its fluorescence would likely consist of a single band from its locally excited state.

Ground-State Syn-Anti Equilibria and Solvent Dependency

The conformational landscape of 2-pyridyl-pyrazole derivatives, including this compound, is primarily defined by the rotational isomerism around the single bond connecting the pyridine and pyrazole rings. This rotation gives rise to two principal planar conformations: syn and anti. In the syn conformation, the nitrogen atoms of both heterocyclic rings are oriented on the same side of the C-C bond, facilitating bidentate chelation to a metal ion. In the anti conformation, they are on opposite sides, a configuration that is generally more stable in the free ligand state due to reduced steric hindrance and electrostatic repulsion between the nitrogen lone pairs.

The equilibrium between the syn and anti conformers is a dynamic process influenced by several factors, most notably the solvent environment. While specific studies detailing the solvent dependency for this compound are not extensively documented in the reviewed literature, general principles for similar 2-pyridyl-pyrazole ligands can be applied. The polarity of the solvent can play a crucial role in stabilizing one conformer over the other.

In nonpolar solvents, intramolecular forces and steric effects are dominant, typically favoring the anti conformer. As the solvent polarity increases, the potential for solvent-ligand interactions, such as hydrogen bonding (in protic solvents) or dipole-dipole interactions, can alter the energetic balance. For instance, a polar solvent might stabilize the dipole moment of the syn conformer more effectively than that of the anti conformer, shifting the equilibrium towards the former. However, without specific experimental or computational data for this compound, this remains a generalized expectation. The tautomeric forms of unsubstituted pyrazole also play a role in its reactivity and structural features. nih.govnih.gov For N-methylated derivatives like this compound, the tautomerism is fixed, simplifying the conformational analysis to the rotation around the inter-ring bond.

The conformational flexibility is a key determinant of the ligand's coordination chemistry. The ability to adopt the syn conformation is a prerequisite for acting as a bidentate N,N-donor ligand in the formation of stable metal complexes. The energy barrier for rotation between the syn and anti forms is generally low, allowing for facile conformational change upon introduction of a metal ion.

Photoluminescence Properties of Metal Complexes

Metal complexes incorporating pyrazole-based ligands have been extensively designed and studied for their diverse photophysical properties. researchgate.net These properties are critical for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy.

Copper(I) Complexes: Copper(I) complexes with pyridine-pyrazole ligands have shown promising photoluminescent behavior. nih.gov For instance, a series of emissive cationic Cu(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphine (B1218219) ligands exhibit bright yellow-green emission in the solid state. nih.gov The photoluminescence quantum yields (PLQYs) and lifetimes of these complexes are dramatically influenced by the nature of the ancillary phosphine ligand. nih.gov A bulky and rigid phosphine ligand like Xantphos can lead to a significantly higher quantum yield (up to 78%) compared to more flexible phosphines like PPh₃, which often results in low quantum yields due to structural flexibility that promotes non-radiative decay pathways. nih.gov The emission is generally attributed to a metal-to-ligand charge transfer (MLCT) character. nih.gov

Ruthenium(II) and Osmium(II) Complexes: Ruthenium(II) and Osmium(II) complexes with pyridyl-pyrazolate ligands have also been synthesized and their photophysical properties investigated. In one study, a ruthenium complex, [Ru(CO)₂(pypz)₂] (where (pypz)H = 3-trifluoromethyl-5-(2-pyridyl)pyrazole), was found to be non-luminescent at room temperature. ntu.edu.tw In stark contrast, the analogous osmium complex, [Os(CO)₂(pypz)₂], displayed strong room-temperature phosphorescence with distinct vibronic progressions. ntu.edu.tw This remarkable difference is attributed to the heavy-atom effect of osmium, which enhances spin-orbit coupling and promotes phosphorescence. ntu.edu.tw The emission of the osmium complex is a vibrant blue. ntu.edu.tw The photophysical properties of Ru(II) polypyridyl complexes are generally governed by metal-to-ligand charge-transfer (MLCT) excited states. nih.gov

The table below summarizes the photoluminescence data for representative metal complexes containing ligands structurally related to this compound.

Interactive Table: Photoluminescence Data of Representative Pyridyl-Pyrazole Metal Complexes

| Complex | Ligand | Metal | Emission Max (nm) | Quantum Yield (%) | Lifetime (µs) | Reference |

| 1 | 3-(2-pyridyl)-5-phenyl-pyrazole, dppbz | Cu(I) | 520-650 (solid) | ~23 | 19-119 | nih.gov |

| 2 | 3-(2-pyridyl)-5-phenyl-pyrazole, Xantphos | Cu(I) | 520-650 (solid) | 78 | 19-119 | nih.gov |

| 3 | 3-(2-pyridyl)-5-phenyl-pyrazole, DPEPhos | Cu(I) | 520-650 (solid) | ~28 | 19-119 | nih.gov |

| 4 | 3-trifluoromethyl-5-(2-pyridyl)pyrazole | Ru(II) | Non-luminescent | - | - | ntu.edu.tw |

| 5 | 3-trifluoromethyl-5-(2-pyridyl)pyrazole | Os(II) | 430, 457, 480 | - | - | ntu.edu.tw |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational analysis for pyridyl-pyrazole systems. DFT calculations, often using basis sets like 6-31G* or B3LYP/6-311G(d,p), are employed to optimize the molecular geometry and investigate electron distribution. mdpi.comresearchgate.netasrjetsjournal.org For analogous compounds, such as 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) ethanol, DFT calculations have been used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, binding energies, and electron deformation densities. mdpi.comresearchgate.net These calculations help in understanding the molecule's reactivity, with analyses of Fukui and Parr functions identifying likely electrophilic and nucleophilic centers within the molecule. mdpi.comresearchgate.net The computed thermodynamic parameters from DFT studies also provide information on the stability of the molecule. asrjetsjournal.org

Table 1: Sample Thermodynamic Parameters from DFT Calculations for a Pyrazole (B372694) Derivative

| Parameter | Value | Unit |

| Total Energy | -1250.55 | Hartrees |

| Heat Capacity (Cv) | 85.32 | Cal/Mol-Kelvin |

| Entropy (S) | 140.78 | Cal/Mol-Kelvin |

| Dipole Moment | 4.58 | Debye |

Data is illustrative and based on calculations for a related pyrazole carbaldehyde compound using the DFT/B3LYP/6-311G(d,p) method. asrjetsjournal.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are utilized to study the stability and conformational changes of pyrazole derivatives, particularly when interacting with biological targets or other molecules. nih.govresearchgate.net For instance, MD simulations performed on novel pyrazole-carboxamides docked to carbonic anhydrase receptors revealed good stability with only minor conformational fluctuations over simulation periods of 50 nanoseconds. nih.govdntb.gov.uaresearchgate.net While specific MD simulation studies focused solely on 2-(1-methyl-1H-pyrazol-5-yl)pyridine are not widely documented, the methodology is crucial for understanding how such ligands might behave in a dynamic system, such as a solvent or a protein's active site. researchgate.net These simulations can explore the binding modes and stability of ligand-receptor complexes over time. researchgate.netresearchgate.net

Structural Properties Analysis using Computational Methods

Table 2: Comparison of Selected Experimental and Calculated Structural Parameters for 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol

| Parameter | Bond/Angle | Experimental (Å/°) | Calculated (Å/°) |

| Bond Length | C(py)-C(pz) | 1.472 | 1.470 |

| Bond Length | N(py)-C(py) | 1.346 | 1.351 |

| Bond Length | N(pz)-N(pz) | 1.355 | 1.360 |

| Bond Angle | C(py)-C(py)-C(pz) | 120.5 | 120.3 |

| Dihedral Angle | Pyridine-Pyrazole | -178.9 | -179.8 |

Source: Adapted from data on a structurally similar compound. mdpi.com

Conformational Analysis and Isomerism

The conformational flexibility of pyridyl-pyrazole ligands is a key aspect of their chemistry. The rotation around the single bond connecting the pyridine (B92270) and pyrazole rings is a primary source of conformational isomerism. researchgate.net Computational studies on related systems, like 2,6-bis(pyrazol-1-ylmethyl)pyridine, show that the planes of the pyrazolyl groups can be nearly perpendicular to the central pyridine ring. researchgate.netnih.gov For this compound, methylation at the N1 position of the pyrazole ring stabilizes the 1H-pyrazole tautomer, which simplifies the isomeric landscape compared to its unsubstituted counterpart. vulcanchem.com Theoretical calculations on substituted nitropyridine isomers have shown that the positioning of substituents significantly affects the planarity and conformation of the molecule, with dihedral angles between the pyridine and adjacent rings being a key parameter. nih.gov

Prediction of Intramolecular and Intermolecular Interactions

Computational analyses can predict the types of non-covalent interactions that govern the molecular assembly in the solid state. For pyrazole-based structures, intramolecular hydrogen bonds, such as C-H···O and C-H···N, are often identified. iucr.orgiucr.org These interactions can influence the planarity and conformation of the molecule. iucr.org Intermolecular interactions are also critical, with studies on similar compounds revealing that C-H···N hydrogen bonds and C-H···π interactions can link molecules into larger supramolecular structures, such as tapes or layers. nih.govnih.govresearchgate.net Hirshfeld surface analysis is a computational tool sometimes used to visualize and quantify these intermolecular contacts.

Electronic and Redox Properties of Complexes

The electronic properties of metal complexes containing this compound as a ligand are of significant interest. DFT and time-dependent DFT (TD-DFT) calculations are used to understand the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT). researchgate.net The redox behavior of these complexes is often studied using cyclic voltammetry, with computational models helping to assign the observed redox waves. researchgate.net In bismuth complexes with similar pyridine-dipyrrolide ligands, an intense HOMO→LUMO transition was characterized, and the redox wave associated with the Bi³⁺/²⁺ couple was identified. researchgate.net The electronic nature of the ligand, including the substituent groups on the pyridine and pyrazole rings, plays a crucial role in tuning the emissive and electrochemical properties of the resulting metal complexes. researchgate.net

Applications in Catalysis

Metal-Catalyzed Reactions

The pyridine-pyrazole framework is a foundational component in a variety of ligands used for metal-catalyzed reactions. The specific arrangement of nitrogen donor atoms allows these ligands to chelate with metals such as ruthenium, iron, and zinc, creating complexes that are active in several catalytic processes.

Ruthenium(II) complexes, in particular, have demonstrated significant catalytic prowess. For instance, complexes featuring tridentate N-N-N ligands, such as 2,6-pyridyl-diimines, have been shown to be effective catalysts for the epoxidation of olefins like cyclohexene (B86901) when using iodosobenzene (B1197198) as the oxidant. ege.edu.tr The coordination sphere around the ruthenium center in these complexes is typically a distorted octahedron, which is believed to be crucial for their catalytic activity. ege.edu.tr Similarly, ruthenium(II) complexes bearing pincer-type pyrazole-pyridine-pyrazole ligands are active catalysts for the acceptorless dehydrogenation of primary alcohols, converting them to aldehydes with high selectivity and yielding dihydrogen as the only byproduct. nih.gov

Iron(II) complexes based on pyridine-substituted ligands have also been investigated for their catalytic properties. Research has shown that iron(II) complexes with pyridine-substituted thiosemicarbazone ligands can catalyze the oxidation of substrates like thioanisole (B89551) and styrene (B11656) using hydrogen peroxide as the oxidant. rsc.org These findings highlight the potential of iron, an earth-abundant and economical metal, in catalytic oxidation reactions when supported by appropriate pyridine-based ligands. The specific electronic and steric properties imparted by ligands like 2-(1-methyl-1H-pyrazol-5-yl)pyridine are critical in tuning the reactivity and stability of the resulting metal catalyst.

Oxidation Reactions (e.g., hydrogen peroxide promoted oxidation of cyclohexane (B81311) and cyclopentane)

The selective oxidation of alkanes under mild conditions is a challenging yet highly desirable chemical transformation. Research into zinc complexes has shown that ligands structurally related to this compound can create effective catalysts for this purpose.

A study involving zinc complexes with the pincer-type ligand 2,6-di(5-methyl-1H-pyrazol-3-yl)pyridine, along with various flexible dicarboxylic acids as auxiliary ligands, demonstrated potential catalytic activity for the oxidation of cyclohexane and cyclopentane (B165970) using hydrogen peroxide. rsc.org These reactions were conducted under mild conditions, highlighting the utility of this ligand family in promoting challenging oxidation processes. rsc.org The study synthesized a series of novel zinc complexes hydrothermally and evaluated their catalytic performance. It was found that several of the complexes showed promising activity in the hydrogen peroxide-promoted oxidation of cyclohexane. rsc.org

The table below summarizes the catalytic performance of a representative zinc complex from the study in the oxidation of cyclohexane.

| Catalyst System | Substrate | Oxidant | Key Finding |

|---|---|---|---|

| Zinc complexes with 2,6-di(5-methyl-1H-pyrazol-3-yl)pyridine and auxiliary dicarboxylic acid ligands | Cyclohexane, Cyclopentane | Hydrogen Peroxide (H₂O₂) | Complexes demonstrated potential catalytic activity for alkane oxidation under mild conditions. rsc.org |

Transfer Hydrogenation

Transfer hydrogenation is a widely used method for the reduction of carbonyl compounds to alcohols, offering a safer and more practical alternative to using high-pressure molecular hydrogen. Ruthenium(II) complexes are well-known for their high efficiency in these reactions. ukzn.ac.za However, due to the high cost and toxicity of ruthenium, significant research has focused on developing catalysts based on more abundant first-row transition metals like iron and nickel. ukzn.ac.za

Complexes of iron(II) and nickel(II) with the closely related ligand 2-(pyrazolylmethyl)pyridine have been synthesized and proven to be active catalysts for the transfer hydrogenation of various ketones. ukzn.ac.za In a typical catalytic cycle, the reaction is performed in 2-propanol, which serves as the hydrogen donor, and is promoted by a base such as potassium hydroxide (B78521) (KOH). ukzn.ac.za Studies have shown that iron(II) complexes are generally more active than their nickel(II) counterparts in these reactions. ukzn.ac.za

The catalytic activity of these systems in the transfer hydrogenation of acetophenone (B1666503) has been systematically investigated. The findings indicate that the ligand structure plays a crucial role in the catalyst's efficiency. ukzn.ac.za

| Catalyst Precursor | Substrate | Conversion (%) | Time (h) | Conditions |

|---|---|---|---|---|

| [Ni(L1)Br₂] (L1 = 2-(pyrazolylmethyl)pyridine) | Acetophenone | 98 | 5 | 82°C, 2-propanol, KOH ukzn.ac.za |

| [Ni(L1)Cl₂] (L1 = 2-(pyrazolylmethyl)pyridine) | Acetophenone | 98 | 5 | 82°C, 2-propanol, KOH ukzn.ac.za |

| [Fe(L1)Cl₂] (L1 = 2-(pyrazolylmethyl)pyridine) | Acetophenone | 99 | 3 | 82°C, 2-propanol, KOH ukzn.ac.za |

These results underscore the significant potential of catalysts derived from pyrazole-pyridine ligands for important organic transformations. The methylation at the N1 position of the pyrazole (B372694) ring in this compound, as opposed to the CH₂ linker in the ligands studied above, would subtly alter the electronic and steric environment at the metal center, likely influencing catalytic activity and selectivity.

Functional Materials and Advanced Applications

Organic Light-Emitting Diodes (OLEDs)

Complexes incorporating pyrazole-based ligands, such as 2-(1-methyl-1H-pyrazol-5-yl)pyridine, are instrumental in the development of Organic Light-Emitting Diodes (OLEDs). Pyridine (B92270) derivatives are often employed as electron-transporting materials in OLEDs to enhance device efficiency and stability. rsc.org Cationic iridium(III) complexes, in particular, have been synthesized using 2-(1H-pyrazol-1-yl)pyridine as an ancillary ligand. For instance, the complex Ir(dfpmpy)2(pzpy) demonstrates blue emission with a peak wavelength of 451 nm in a degassed acetonitrile (B52724) solution. researchgate.net The photophysical properties of this complex suggest that its luminescence originates primarily from ligand-centered states. researchgate.net Solution-processed OLEDs have been successfully fabricated using this complex, highlighting the potential of pyrazolyl-pyridine ligands in creating efficient light-emitting devices. researchgate.net The design of such complexes often involves a two-step synthesis, starting with the formation of a chloride-bridged iridium(III) dimer, followed by the substitution with the ancillary ligand. nih.gov

The table below summarizes the photophysical data for a representative iridium complex utilizing a pyrazolyl-pyridine ligand.

Table 1: Photophysical Data for Ir(dfpmpy)2(pzpy) in degassed CH3CN

| Property | Value |

|---|---|

| Emission Peak | 451 nm |

| Emission Color | Blue |

This data underscores the role of the ligand in dictating the emissive properties of the complex, a crucial factor in the design of new materials for OLED applications.

Redox Flow Batteries (RFBs)

The quest for efficient large-scale energy storage has spurred research into non-aqueous redox flow batteries (RFBs), which offer the potential for higher cell voltages and wider operating temperature ranges compared to their aqueous counterparts. rsc.orgosti.gov Iron complexes with pyridine-based ligands have shown promise as redox-active species in these systems. confex.com By systematically modifying the ligands, the redox potential of the metal complex can be tuned. For example, in a series of Fe(bpyR)3(BF4)2 complexes, the redox potential was varied over a range of 0.7 V by changing the substituent R. rsc.org While direct studies on this compound in RFBs are not extensively documented, the principles of tuning redox potentials through ligand modification are directly applicable. The electron-donating or -withdrawing nature of the pyrazolyl-pyridine ligand would influence the redox potential of a coordinated metal center, making it a candidate for the design of new electrolytes for high-voltage non-aqueous RFBs. rsc.orgresearchgate.net

Photonic Devices

The application of metal complexes in photonic devices is an expanding area of research. The properties of these materials can be tuned for applications such as white-light emission. For instance, coordination polymers based on 2-(1,2,4-1H-triazol-3-yl)pyridine have been shown to exhibit tunable emission, which can be adjusted from blue to white light by co-doping with lanthanide ions. rsc.org This demonstrates the principle of using pyridine-based ligands to create materials with specific photonic properties. The electronic characteristics of this compound could similarly be harnessed in the design of complexes for photonic applications, where control over light absorption and emission is key.

Molecular Switches (e.g., ferroelectric molecular switches)

The phenomenon of spin crossover (SCO) in iron(II) complexes is a key principle behind the development of molecular switches. These materials can be switched between two different electronic states (high-spin and low-spin) by external stimuli such as temperature or light. nih.govnih.gov This switching is accompanied by changes in physical properties, including color and magnetic moment, making them suitable for memory and switching devices. nih.govnih.gov Iron(II) complexes based on 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) ligands are particularly effective in facilitating SCO due to the moderate ligand field strength they impart on the iron center. nih.gov

Spin Crossover (SCO) Phenomena

Iron(II) complexes featuring ligands structurally related to this compound, such as 2,6-bis(pyrazol-1-yl)pyridine derivatives, are well-known to exhibit spin crossover (SCO). nih.govrsc.org This phenomenon involves a transition between a low-spin (LS, S=0) and a high-spin (HS, S=2) state, which can be triggered by changes in temperature, pressure, or by light irradiation. mdpi.com

For example, a supramolecular iron(II) complex with a functionalized 2,6-di(1H-pyrazol-1-yl)pyridine ligand exhibits a gradual spin-state switching with a transition temperature (T1/2) of 254 K. nih.govacs.org Another related complex shows a more complex, stepwise SCO behavior with transition midpoints at 313 K and 321 K. acs.org The nature of the SCO can be influenced by subtle changes in the ligand structure and by intermolecular interactions within the crystal lattice. mdpi.comacs.org

Table 2: Spin Crossover Transition Temperatures for Selected Iron(II)-bis(pyrazol-1-yl)pyridine Complexes

| Complex | T1/2 (K) | Type of Transition |

|---|---|---|

| Complex 1 with L1 ligand | 254 | Gradual |

| Complex 2 with L2 ligand | 313 and 321 | Stepwise |

*L1 = 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine. nih.gov *L2 = 4-(2-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)ethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine. nih.gov

A significant consequence of the spin crossover phenomenon is the potential for modulating electrical conductivity. The change in the electronic structure and the metal-ligand bond lengths during the spin transition can affect the charge transport properties of the material. mdpi.com Density functional theory (DFT) studies on a molecular junction composed of an iron(II) complex with a 2,6-di(1H-pyrazol-1-yl)pyridine derivative and gold electrodes have shown the possibility of stretching-induced spin-state switching. nih.govnih.gov This opens up the possibility of developing molecular-scale electronic devices where the conductance can be switched by controlling the spin state of the molecule. nih.govnih.gov

Single-Ion and Single-Molecule Magnetism (SIM and SMM)

The ligand this compound and its analogs are crucial in the design of single-ion magnets (SIMs) and single-molecule magnets (SMMs). nju.edu.cn These materials exhibit slow magnetic relaxation at the molecular level, a property that could be exploited for high-density information storage and quantum computing. nih.govmdpi.com

Cobalt(II) complexes, in particular, have been a focus of research for SIMs due to the large magnetic anisotropy that can be achieved in various coordination geometries. nih.govmdpi.com For instance, a series of dicobalt(II) SMMs prepared with a rigid pyridine-pyrazole ligand, 2-(di(1H-pyrazol-1-yl)methyl)-6-(1H-pyrazol-1-yl)pyridine, demonstrated that the magnetic properties are highly sensitive to the coordination geometry of the Co(II) ions. acs.org The axial anisotropy parameter (D) and the slow magnetic relaxation were found to be tunable by modifying substituent groups on an adjacent ligand. acs.org

Table 3: Magnetic Anisotropy Data for Benzoquinone-Bridged Dicobalt(II) SMMs

| Complex | Substituent on Benzoquinone | Axial Anisotropy (D) (cm-1) | Magnetic Behavior |

|---|---|---|---|

| 1 | H | -78.5 | Zero-field SMM |

| 2 | Cl | - | Field-induced SMM |

This data illustrates the principle of fine-tuning magnetic properties through ligand design, a key strategy in the development of high-performance SMMs. acs.org

Amphiphilic Pyrazolylpyridine-Based Vesicles for Multicolor Emission

No research data is available for this topic.

Structure Activity Relationship Studies Ligand Based

Influence of Ligand Structure on Metal Complex Properties

Ligands derived from acyl-pyrazolones, for example, have demonstrated their capability as excellent O,O-chelators, forming complexes with high stability constants. nih.govacs.org The synthesis of complexes with a range of metals, including main group elements, transition metals, and lanthanides, has shown that these ligands can accommodate metals with varying ionic radii. acs.org This flexibility leads to a diverse set of coordination geometries, such as distorted octahedral, pentagonal-bipyramidal, and antiprismatic arrangements. acs.org

The denticity and coordination mode of the ligand are also crucial. For instance, in a series of zinc complexes, the ligand 2,6-di(5-methyl-1H-pyrazol-3-yl)pyridine (H₂L¹) was found to coordinate in a μ₁–η¹–η¹–η¹ fashion, while the related 2,6-di(5-phenyl-1H-pyrazol-3-yl)pyridine (HL²) adopted a μ₂–η¹–η¹–η¹–η¹ coordination mode. rsc.org This difference in coordination, along with the influence of auxiliary dicarboxylate ligands, resulted in complexes with distinct structures and potential catalytic activities in oxidation reactions. rsc.org The coordination sphere of the metal center is directly shaped by the ligand; for example, a zinc atom coordinated to H₂L¹ and an oxalate (B1200264) ligand exhibited a six-coordinate distorted octahedral geometry, whereas coordination with HL² resulted in a five-coordinate distorted bipyramidal geometry. rsc.org

Furthermore, the orientation of the pyrazolyl and pyridyl rings plays a significant role. In ruthenium and osmium complexes with 3-trifluoromethyl-5-(2-pyridyl)pyrazole ligands, different ligand arrangements were observed. ntu.edu.tw The ruthenium complex showed a cis-(Npy,Npy) and trans-(Npz,Npz) configuration, while the osmium complex adopted a cis-(Npz,Npz) and trans-(Npy,Npy) arrangement. ntu.edu.tw This structural variance, combined with the heavy-atom effect of osmium, led to remarkable differences in their photophysical properties: the ruthenium complex was non-luminescent, whereas the osmium complex was a strong room-temperature phosphorescent emitter. ntu.edu.tw

Table 1: Influence of Ligand Structure on Metal Complex Properties

| Ligand | Metal | Key Structural Feature of Complex | Resulting Property | Reference |

|---|---|---|---|---|

| 3-trifluoromethyl-5-(2-pyridyl)pyrazole | Ruthenium (Ru) | Octahedral geometry, cis-(Npy,Npy) and trans-(Npz,Npz) ligand arrangement. | Non-luminescent. | ntu.edu.tw |

| 3-trifluoromethyl-5-(2-pyridyl)pyrazole | Osmium (Os) | Octahedral geometry, cis-(Npz,Npz) and trans-(Npy,Npy) ligand arrangement. | Strong room-temperature phosphorescence. | ntu.edu.tw |

| 2,6-di(5-methyl-1H-pyrazol-3-yl)pyridine | Zinc (Zn) | Six-coordinate (ZnO₃N₃) distorted octahedral geometry. | Potential catalytic activity in cyclohexane (B81311) oxidation. | rsc.org |

| 2,6-di(5-phenyl-1H-pyrazol-3-yl)pyridine | Zinc (Zn) | Five-coordinate (ZnO₂N₃ and ZnON₄) distorted bipyramidal geometry. | Potential catalytic activity in cyclohexane oxidation. | rsc.org |

| Acyl-pyrazolones | Various | Forms complexes with 2, 3, or 4 ligands; (distorted) octahedral, pentagonal-bipyramidal, or antiprismatic arrangements. | High stability constants. | nih.govacs.org |

Effect of Substituents on Photophysical and Chemical Properties

Substituents on the pyrazole (B372694) or pyridine (B92270) rings of the core ligand structure have a profound effect on the photophysical and chemical properties of the resulting compounds. acs.orgnih.gov Electronic effects, in particular, play a crucial role in the behavior of these molecules, and understanding these effects allows for the targeted development of compounds for specific applications. beilstein-journals.org

In studies of phenylazopyrazole photoswitches, the introduction of methyl and acyl groups onto the pyrazole nitrogen atom led to a hyperchromic effect (increased absorption intensity) and a minor bathochromic shift (shift to longer wavelength). beilstein-journals.orgbeilstein-archives.org Acylation of the pyrazole moiety was found to increase the quantum yields of isomerization, result in long Z-isomer lifetimes, and improve photostability. beilstein-journals.org The electronic nature of substituents on the phenyl ring also dictates the position of absorption maxima; electron-withdrawing groups (EWGs) like CF₃, CN, or NO₂ cause a redshift, while electron-donating groups (EDGs) like OH or OMe lead to a blueshift. beilstein-archives.org

The position of substituents is also critical. For pyrazolo[4,3-c]pyridines, it was found that binding to the PEX14 protein was dependent on the substituent's position on the pyrazole ring. acs.org An N-1 substituted regioisomer was active, whereas the N-2 regioisomer showed only modest inhibitory activity. acs.org Similarly, removing the substituent at the N-1 position of the pyrazole slightly decreased its ability to disrupt the target protein-protein interaction. acs.org

In the case of pyrazine (B50134) derivatives substituted with pyrazolyl groups, the presence of a bromo substituent on the pyrazine ring leads to different photophysical and photochemical behavior compared to a disubstituted analogue. nih.gov The bromo-substituted compound exhibits two emission bands, hypothesized to originate from both πpyrazine→πpyrazine and πpyrazol→πpyrazine transitions, and it undergoes photodegradation more rapidly. nih.gov The disubstituted compound, lacking the bromine, is significantly more photostable. nih.gov For pyrazoline derivatives, it has been observed that the fluorescence intensity increases with the introduction of substituents on the phenyl ring, regardless of whether the substituent is electron-donating or electron-withdrawing. researchgate.net

Table 2: Effect of Substituents on Photophysical Properties of Pyrazole Derivatives

| Parent Compound Class | Substituent/Modification | Effect | Observed Property Change | Reference |

|---|---|---|---|---|

| Phenylazopyrazole | N-Acyl group on pyrazole | Electronic | Increased quantum yield of isomerization, high photostability. | beilstein-journals.org |

| Phenylazopyrazole | Electron-withdrawing group (e.g., NO₂) on phenyl ring | Electronic | Redshift of absorption maxima. | beilstein-archives.org |

| Phenylazopyrazole | Electron-donating group (e.g., OMe) on phenyl ring | Electronic | Blueshift of absorption maxima. | beilstein-archives.org |

| 2,5-dibromopyrazine | Replacement of one Br with a pyrazolyl group | Photochemical | Lower photostability. | nih.gov |

| 2,5-dibromopyrazine | Replacement of both Br with pyrazolyl groups | Photochemical | Enhanced photostability. | nih.gov |

| Pyrazolo[4,3-c]pyridine | Methyl group at N-1 of pyrazole | Biological Activity | Active inhibitor of TbPEX14–PEX5 interaction. | acs.org |

| Pyrazolo[4,3-c]pyridine | Methyl group at N-2 of pyrazole | Biological Activity | Modest inhibitory activity. | acs.org |

Green Chemistry and Sustainable Synthesis Approaches

Ambient-Temperature Synthesis

Conducting reactions at room temperature offers significant environmental benefits by reducing the energy input typically required for heating. While specific ambient-temperature syntheses for 2-(1-methyl-1H-pyrazol-5-yl)pyridine are not extensively documented, related methodologies for similar structures highlight the feasibility of this approach.

Cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for forming the C-C bond between the pyrazole (B372694) and pyridine (B92270) rings. Research has demonstrated that these reactions can be performed at room temperature under specific conditions. For instance, the use of highly active palladium catalysts with specialized ligands, such as those based on N-heterocyclic carbenes or bulky phosphines, can facilitate Suzuki couplings of alkyl bromides with boronic acids at ambient temperatures. nih.govorganic-chemistry.org Similarly, Stille couplings have been successfully carried out in water at room temperature using nonionic amphiphiles to promote the reaction. rsc.org These methodologies suggest that a carefully selected catalyst system could enable the synthesis of this compound without the need for elevated temperatures, thus aligning with green chemistry principles. nih.gov

A comparative look at reaction conditions for related pyrazole syntheses illustrates the potential for energy savings:

| Reaction Type | Typical Conditions | Ambient-Temperature Potential | Energy Input |

| Conventional Suzuki Coupling | Elevated temperatures (e.g., 80-100 °C) | Yes, with specialized catalysts | High |

| Ambient Suzuki Coupling | Room temperature (approx. 25 °C) | Applicable | Low |

| Conventional Stille Coupling | Often requires heating | Yes, with surfactants in water | High |

| Ambient Stille Coupling | Room temperature (approx. 25 °C) | Applicable | Low |

One-Pot Synthesis Methodologies

Several studies have reported the one-pot synthesis of pyrazolo[3,4-b]pyridines, which are structural isomers of the target compound, through three-component reactions. nih.gov These reactions often involve the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound. rsc.orgrsc.org A notable green aspect of some of these procedures is the use of ultrasound irradiation, which can accelerate the reaction and improve yields, often in aqueous media. nih.govrsc.orgrsc.org For example, the ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles has been achieved in water using sodium chloride as a cheap and environmentally benign catalyst. rsc.orgrsc.org

A representative one-pot synthesis for a related pyrazolo[3,4-b]pyridine is outlined below:

| Reactants | Catalyst | Solvent | Conditions | Product |

| 3-Amino-5-methylpyrazole, Aldehyde, Ethyl cyanoacetate | NaCl | Water | Ultrasound, 50 °C | Pyrazolo[3,4-b]pyridine-5-carbonitrile |

| Phenylsulfone synthon, other components | None specified | Not specified | Ultrasound | Pyrazolo[3,4-b]pyridines |

These examples demonstrate the potential for developing a one-pot synthesis for this compound, possibly by reacting a suitable pyrazole precursor with a pyridine-forming synthon in a single step. nih.govbiointerfaceresearch.comchemrxiv.orgmdpi.com

Atom Economy and Clean Reaction Profiles

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy generate minimal waste, leading to cleaner reaction profiles.

The synthesis of this compound via cross-coupling reactions like the Suzuki or Stille reaction can have varying atom economies depending on the specific reagents used. The theoretical atom economy can be calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 numberanalytics.comresearchgate.net

For a hypothetical Suzuki coupling to produce this compound, the atom economy can be analyzed.

Hypothetical Suzuki Coupling Reaction: 2-chloropyridine (B119429) + (1-methyl-1H-pyrazol-5-yl)boronic acid → this compound + byproducts

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) |

| 2-Chloropyridine | 113.55 | This compound | 159.19 |

| (1-methyl-1H-pyrazol-5-yl)boronic acid | 125.93 |